molecular formula C10H12BrNO B1525719 3-(4-Bromophenyl)tetrahydrofuran-3-amine CAS No. 1211596-34-7

3-(4-Bromophenyl)tetrahydrofuran-3-amine

Cat. No.: B1525719
CAS No.: 1211596-34-7
M. Wt: 242.11 g/mol
InChI Key: HCUJKBQOANWEKI-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)tetrahydrofuran-3-amine” is a chemical compound with the CAS Number: 1211596-34-7 . It has a molecular weight of 242.12 and a linear formula of C10H12BrNO . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H12BrNO . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 242.12 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of N-arylselenet-2(2H)-imines, including a stable 4-bromophenyl derivative, was achieved through the reaction of aryl isoselenocyanates with 4-diethyl-amino-3-butyn-2-one in tetrahydrofuran. X-ray crystallography was used to establish the structure of the 4-bromophenyl derivative, demonstrating its potential in chemical synthesis and structural analysis (Atanassov, Linden, & Heimgartner, 2004).

Application in Organic Synthesis

  • The reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis resulted in the formation of 1-substituted benzimidazoles, showcasing its application in the synthesis of complex organic compounds (Lygin & Meijere, 2009).

Development of Chemical Sensors

  • The 3-amino boron-dipyrromethene, synthesized from 3-bromo boron-dipyrromethene, was shown to act as a specific chemodosimetric sensor for Hg2+ ion and a colorimetric and ratiometric sensor for F− ion, indicating its potential in the development of sensitive chemical sensors (Ganapathi et al., 2014).

Crystallographic Studies

  • A detailed structural and crystallographic analysis of compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine was conducted, contributing to the understanding of molecular interactions and stability in chemical compounds (Nadaf et al., 2019).

Advances in Polymer Chemistry

  • Research on the synthesis of 1-(4-Bromophenyl)-1H-Tetrazol-5-Amine and related amide derivatives demonstrated the versatility of such compounds in polymer chemistry, particularly in the context of creating novel polymers with specific properties (Yang et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-(4-bromophenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUJKBQOANWEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724891
Record name 3-(4-Bromophenyl)oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-34-7
Record name 3-(4-Bromophenyl)oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 2
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 3
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 4
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 5
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 6
3-(4-Bromophenyl)tetrahydrofuran-3-amine

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